Ammonium hexabromoplatinate

説明

Ammonium hexabromoplatinate is not directly mentioned in the provided papers. However, we can infer some information based on a related compound, ammonium hexachloroplatinate, which is discussed in the first paper. Ammonium hexachloroplatinate ((NH4)2PtCl6) is a platinum(IV) salt that is water-soluble, air-stable, and not hygroscopic, making it a convenient and economic platinum precursor for catalyst production . Although the bromine variant is not explicitly described, it can be assumed to share some chemical similarities due to the analogous position of chlorine and bromine in the halogen group of the periodic table.

Synthesis Analysis

The synthesis of platinum-based catalysts using ammonium hexachloroplatinate is explored in the first paper. The compound serves as an intermediate during the hydrometallurgical extraction of platinum and is used as a precursor for the synthesis of Pt/C electrocatalysts for polymer electrolyte membrane fuel cells (PEMFCs). The synthesis involves a microwave-assisted polyol approach, with optimized reaction parameters such as temperature and time to achieve a high electrochemical surface area . This process could potentially be adapted for the synthesis of ammonium hexabromoplatinate-based catalysts.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related platinum compound. Although it does not directly discuss ammonium hexabromoplatinate, it describes the X-ray analysis of a binuclear platinum compound with bromine ligands. This suggests that X-ray crystallography could be a suitable method for analyzing the molecular structure of ammonium hexabromoplatinate as well .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to ammonium hexabromoplatinate. However, the first paper's discussion of ammonium hexachloroplatinate as a precursor for catalysts implies that the bromine variant could also undergo reactions to form various platinum-based compounds, potentially useful in catalysis or other applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium hexabromoplatinate are not directly covered in the provided papers. Nonetheless, by analogy with ammonium hexachloroplatinate, one might expect ammonium hexabromoplatinate to exhibit properties typical of platinum(IV) salts, such as water solubility and stability in air. The non-hygroscopic nature of the chlorinated compound suggests that the brominated variant might also resist moisture absorption, which could be beneficial in various applications .

科学的研究の応用

Thermogravimetric Analysis : Ammonium hexabromoplatinate, among other salts of hexabromoplatinic acid, has been studied for its thermal decomposition properties. The thermal behavior of these complex salts was analyzed using derivatography and differential scanning calorimetry. This research is significant for understanding the pyrolysis processes of these salts, which is essential in various industrial applications (Liptay, Zsako, Várhelyi, & Novák, 1992).

Heat Capacity and Phase Transitions : A study on ammonium hexabromoplatinate investigated its heat capacity from 6 K to 320 K using adiabatic calorimetry. A λ-shaped anomaly was observed in the heat capacity curve, indicating an order–disorder transition. This research provides insight into the thermodynamic properties of ammonium hexabromoplatinate, which can be crucial for its application in various temperature-dependent processes (Callanan, Weir, & Westrum, 1998).

Allergic Reactions and Sensitization : Research has identified platinum salts, including ammonium hexabromoplatinate, as causative agents for respiratory and cutaneous hypersensitization, known as "platinosis." This syndrome is particularly relevant in occupational health, affecting workers exposed to these metals (Rademaker, 1996).

Crystal Engineering and Supramolecular Synthon : A study involving hexaiododiplatinates(ii) highlighted the use of ammonium and phosphonium cations in crystal engineering. The research showed how these compounds can form intermolecular bonds, emphasizing the role of ammonium hexabromoplatinate in crystal engineering and its potential for creating novel molecular structures (Eliseeva et al., 2019).

Forensic Analysis : In the field of forensic science, research on stable isotopes has demonstrated the potential of using ammonium hexabromoplatinate in isotope ratio mass spectrometry (IRMS). This technique offers a level of discrimination not achievable with traditional forensic methods, making it valuable for tracing the origin of various materials (Benson et al., 2010).

作用機序

Safety and Hazards

Ammonium hexabromoplatinate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

特性

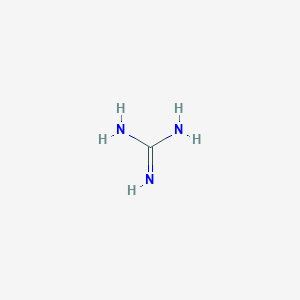

IUPAC Name |

diazanium;platinum(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMEZNZYLWNNL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

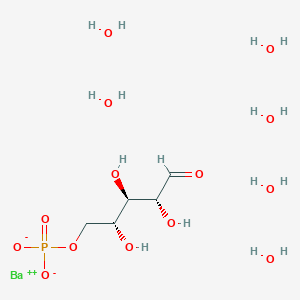

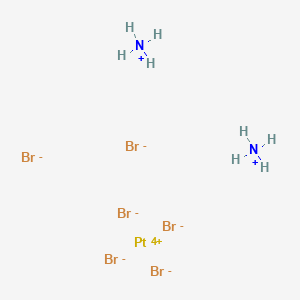

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17363-02-9 | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017363029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What significant thermodynamic event was observed in the study of Ammonium hexabromoplatinate, and what does it signify about the compound's behavior?

A1: The study revealed a prominent λ-shaped anomaly in the heat capacity curve of Ammonium hexabromoplatinate []. This anomaly, with a peak at 57.4 K, indicates an order-disorder phase transition within the compound's structure. This means that at this specific temperature, the arrangement of ions within the crystal lattice of (NH₄)₂PtBr₆ undergoes a significant change from an ordered state to a more disordered one. This transition is further characterized by a specific heat capacity (369.3 J·K⁻¹·mol⁻¹) and entropy change (2.491 J·K⁻¹·mol⁻¹) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。